Butachlor ESA sodium salt

Beschreibung

Contextualization as a Chloroacetanilide Herbicide Metabolite

Butachlor (B1668075) belongs to the chloroacetanilide class of herbicides, a group that also includes compounds like alachlor (B1666766), metolachlor (B1676510), and acetochlor (B104951). epa.gov A common feature of these herbicides is their environmental degradation into more polar and mobile metabolites, principally ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. researchgate.netnih.gov Butachlor ESA sodium salt is the specific ESA metabolite resulting from the transformation of butachlor.

The transformation of butachlor into its ESA metabolite is a complex process that occurs in the soil and water, primarily driven by microbial activity. researchgate.netmdpi.com While the precise pathway for butachlor is an area of ongoing research, it is understood to follow a similar mechanism to other well-studied chloroacetanilides like metolachlor and acetochlor. acs.org

The generally accepted pathway involves:

Glutathione (B108866) Conjugation: The process begins with a glutathione-S-transferase (GST) mediated reaction in soil microbes. This reaction involves the dechlorination of the parent butachlor molecule and its conjugation with glutathione. uiowa.edu

Further Degradation and Oxidation: The initial glutathione conjugate undergoes several further enzymatic degradation steps.

Formation of the Sulfonic Acid: This sequence of reactions ultimately culminates in the oxidation of the sulfur-containing moiety to form the stable and highly polar ethanesulfonic acid (ESA) metabolite. Studies on the herbicide acetochlor have also identified thiol-substitution dechlorination as a key pathway in the formation of its ESA metabolite under anaerobic conditions. acs.org

This transformation is significant because it converts the relatively less mobile parent herbicide into a metabolite that can more easily leach through soil profiles and enter groundwater and surface water systems. nih.gov

The environmental behavior of Butachlor ESA is best understood when compared to the ESA metabolites of other chloroacetanilides.

Formation Rate and Concentration: Studies have shown that the rate of formation can differ significantly between parent compounds. For instance, in one field study, Alachlor ESA was found to form at a faster rate and in concentrations two to four times higher than Metolachlor ESA. nih.gov This corresponds with the shorter half-life of alachlor (8 days) compared to metolachlor (15.5 days) in the field. nih.gov The ratio of ESA to another common metabolite, oxanilic acid (OXA), can also vary depending on soil conditions. For S-metolachlor, a high 4:1 ESA to OXA ratio was observed in paddy soil, whereas a reverse 1:3 ratio was seen in crop soil. researchgate.net

Mobility and Transport: A defining characteristic of ESA metabolites is their increased mobility in water compared to their parent herbicides. This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc), where a lower value indicates higher mobility. The ESA metabolites consistently have lower Koc values than the parent compounds, making them more prone to leaching into groundwater. nih.gov

Table 1: Comparison of Organic Carbon-Water Partition Coefficient (Log Koc) for Select Chloroacetanilides and Their ESA Metabolites

| Compound | Log Koc Value | Reference |

|---|---|---|

| Alachlor | 3.33 | nih.gov |

| Alachlor ESA | 2.26 | nih.gov |

| Metolachlor | 3.01 | nih.gov |

| Metolachlor ESA | 2.29 | nih.gov |

| Butachlor ESA | 2.45 |

Environmental Occurrence: Due to their high mobility and persistence, ESA metabolites are frequently detected in surface and groundwater, often at higher concentrations and with greater frequency than the parent herbicides. nih.gov For example, monitoring in the Midwestern U.S. has shown Metolachlor ESA detection frequencies exceeding 89% in surface water. Similarly, the median concentration of Alachlor ESA in a study of U.S. reservoirs was found to be significantly higher than that of the parent alachlor. science.gov This widespread presence underscores the importance of monitoring these specific metabolites.

Research Significance in Environmental Chemistry and Ecotoxicology

The study of this compound holds considerable importance in two key scientific fields.

In environmental chemistry , the compound serves as a critical analytical standard and environmental marker. smolecule.comthermofisher.com Its presence in water samples indicates the use and subsequent degradation of the parent herbicide, butachlor. Because Butachlor ESA is more mobile and persistent than butachlor itself, it acts as a better indicator of contamination and transport from agricultural areas into water resources. nih.gov Regulatory bodies and environmental scientists use analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify these metabolites in drinking water to understand the fate and impact of agricultural chemical use. thermofisher.com

Table 2: Summary of Comparative Characteristics for Chloroacetanilide ESA Metabolites

| Characteristic | Alachlor ESA | Metolachlor ESA | Butachlor ESA |

|---|---|---|---|

| Parent Herbicide | Alachlor | Metolachlor | Butachlor |

| Relative Formation Rate | Faster than Metolachlor ESA nih.gov | Slower than Alachlor ESA nih.gov | Data specific to rate not available, but formation confirmed researchgate.net |

| Mobility (Log Koc) | 2.26 nih.gov | 2.29 nih.gov | 2.45 |

| Environmental Prevalence | Frequently detected in reservoirs, often at higher concentrations than parent alachlor science.gov | High detection frequency (>89%) in surface water; found in 33% of Iowa wells in one study | Used as an analytical standard for monitoring due to expected presence thermofisher.com |

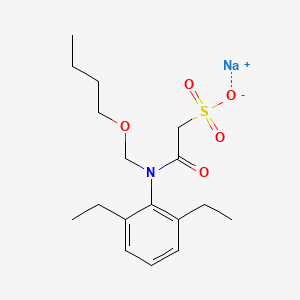

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2-[N-(butoxymethyl)-2,6-diethylanilino]-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5S.Na/c1-4-7-11-23-13-18(16(19)12-24(20,21)22)17-14(5-2)9-8-10-15(17)6-3;/h8-10H,4-7,11-13H2,1-3H3,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWWTVNLPSYRSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Environmental Fate and Transport of Butachlor Esa and Its Parent Compound

Biotransformation and Abiotic Degradation Pathways

The transformation of butachlor (B1668075) in the environment is a complex process involving both biological and non-biological mechanisms. Microbial activity is a primary driver of butachlor degradation, leading to the formation of various intermediate metabolites, including the precursor to butachlor ESA. Abiotic factors, particularly sunlight, also contribute to its breakdown.

Microbial Biodegradation of Butachlor Leading to ESA Formation

The biodegradation of butachlor is a critical pathway for its dissipation in soil and water. researchgate.net This process is primarily mediated by a diverse range of soil microorganisms that utilize the herbicide as a source of carbon and energy. nih.gov The formation of ethane (B1197151) sulfonic acid (ESA) metabolites from chloroacetanilide herbicides like butachlor is a known biotransformation pathway. researchgate.net

Researchers have successfully isolated and identified numerous bacterial strains with the ability to degrade butachlor. These microorganisms have been sourced from various environments, including agricultural soils with a history of butachlor application. researchgate.netresearchgate.net The isolation process often involves enrichment culture techniques, where soil samples are incubated with butachlor as the sole carbon source to select for and cultivate degrading microbes. nih.govresearchgate.net

Genetic and phenotypic analyses, including 16S rRNA gene sequencing, are then employed to identify these isolates. researchgate.net Among the identified butachlor-degrading microorganisms are species from the genera Bacillus, Pseudomonas, Rhodococcus, Sphingobium, Paracoccus, Stenotrophomonas, Ammoniphilus, Proteiniphilum, and Mycobacterium. nih.govresearchgate.netmdpi.commdpi.comresearchgate.netnih.govresearchgate.net

Specific characterized strains include Bacillus altitudinis strain A16, Bacillus cereus strain DC-1, Paracoccus sp. FLY-8, Pseudomonas putida strain ER1, Novosphingobium chloroacetimidivorans sp. nov. BUT-14T, Sphingomonas chloroacetimidivorans sp. nov., and Stenotrophomonas acidaminiphila strain JS-1. nih.govresearchgate.netmdpi.commdpi.com In some cases, syntrophic pairs of bacteria, where two different species work together to break down the herbicide, have been isolated and shown to effectively degrade butachlor. researchgate.netdntb.gov.ua For instance, studies have shown that Rhodococcus species can initiate the degradation of butachlor, with Sphingobium species then breaking down the resulting intermediate metabolites. mdpi.com

Table 1: Examples of Isolated Butachlor-Degrading Microorganisms

| Microorganism | Source of Isolation | Key Characteristics |

| Bacillus altitudinis strain A16 | Coal tar contaminated soil | Can degrade 90% of 50 mg/L butachlor. researchgate.netresearchgate.net |

| Bacillus cereus strain DC-1 | Not specified | Can degrade over 80% of 100 mg/L butachlor within 12 hours. mdpi.com |

| Paracoccus sp. FLY-8 | Not specified | Capable of degrading butachlor. mdpi.comresearchgate.net |

| Pseudomonas putida strain ER1 | Not specified | Identified as a butachlor-degrading bacterium. mdpi.com |

| Novosphingobium chloroacetimidivorans | Not specified | Identified as a butachlor-degrading bacterium. mdpi.comnih.gov |

| Sphingomonas chloroacetimidivorans | Not specified | Identified as a butachlor-degrading bacterium. mdpi.comnih.gov |

| Stenotrophomonas acidaminiphila JS-1 | Soil | Utilizes butachlor as a sole carbon and energy source. nih.govresearchgate.net |

| Ammoniphilus sp. JF | Agricultural fields | Completely degrades 100 mg/L of butachlor within 24 hours. nih.gov |

| Rhodococcus sp. | Rice paddy soils | Involved in the initial degradation of butachlor. researchgate.netmdpi.com |

| Sphingobium sp. | Rice paddy soils | Degrades intermediate metabolites produced by Rhodococcus. researchgate.netmdpi.com |

The microbial breakdown of butachlor is facilitated by a variety of enzymatic reactions. Key mechanisms in the degradation pathway include debutoxylation, deacylation, dealkylation (both C- and N-dealkylation), hydrolysis, and oxidation. mdpi.comnih.gov

Enzymes such as hydrolases, dioxygenases, and reductases play a crucial role in these transformations. mdpi.comnih.gov For example, a dioxygenase has been implicated in the initial deoxygenation of butachlor to form an intermediate metabolite. researchgate.net Another key enzymatic step is dechlorination, which is considered a critical part of the degradation process. nih.gov

Specific enzymes that have been identified in relation to butachlor degradation include:

Debutoxylase (Dbo): This enzyme is involved in the debutoxylation of butachlor. nih.gov

Catechol 1,2-dioxygenase: This enzyme is involved in the further breakdown of aromatic intermediates. nih.gov

Cytochrome P450 monooxygenases: These enzymes are known to be involved in the N-dealkylation of chloroacetamide herbicides. nih.gov

Ferredoxin (CndC1, FdX1, FdX2) and Reductase (Red1): These have also been identified as enzymes associated with butachlor degradation. nih.gov

The degradation can proceed through different pathways depending on the microorganism and the enzymes it produces. One pathway involves the dealkylation of the butoxy group, while another involves the deacylation of the chloroacetyl group. Hydrolysis can also occur, breaking the C=O bond of the butachlor molecule. mdpi.com

The microbial degradation of butachlor results in a series of intermediate metabolites. The identification of these compounds has been crucial in mapping the degradation pathways. Common analytical techniques used for this purpose include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.commdpi.com

Several key intermediates have been consistently identified across various studies:

2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) (CDEPA): This metabolite is formed through the debutoxylation of butachlor and has been observed in studies involving Rhodococcus species. mdpi.com

2,6-diethylaniline (B152787) (DEA): A common and significant degradation product, DEA is formed through the further breakdown of intermediates like CDEPA. researchgate.netmdpi.commdpi.comresearchgate.net Many butachlor-degrading bacteria are capable of utilizing DEA as a sole carbon source, preventing its accumulation. mdpi.com

Ethane Sulfonic Acid (ESA): The formation of ESA derivatives from chloroacetanilide herbicides like butachlor is a recognized biodegradation pathway. researchgate.net

Other identified metabolites include 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide, 2,6-diethylphenyl isocyanate, and 2-ethylaniline. researchgate.netmdpi.com The specific metabolites produced can vary depending on the degrading microorganism and the environmental conditions. researchgate.net For example, in the degradation by Ammoniphilus sp. JF, metabolites such as 1,2-benzenedicarboxylic acid, bis(2-methylpropyl) ester and 2,4-bis(1,1-dimethylethyl)-phenol were observed. nih.gov

Table 2: Key Intermediate Metabolites in Butachlor Degradation

| Metabolite | Preceding Compound (if known) | Degrading Microorganism(s) |

| 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) | Butachlor | Rhodococcus sp. researchgate.netmdpi.com |

| 2,6-diethylaniline (DEA) | 2-chloro-N-(2,6-diethylphenyl) acetamide | Bacillus cereus DC-1, Syntrophic bacterial pairs researchgate.netmdpi.comresearchgate.net |

| 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide | Butachlor | Bacillus cereus DC-1 mdpi.com |

| 1,2-benzenedicarboxylic acid, bis(2-methylpropyl) ester | Butachlor | Ammoniphilus sp. JF nih.gov |

| 2,4-bis(1,1-dimethylethyl)-phenol | Butachlor | Ammoniphilus sp. JF nih.gov |

The rate and extent of butachlor's microbial degradation are significantly influenced by various environmental factors. These parameters affect both the growth of the degrading microorganisms and the activity of their degradative enzymes.

pH: Most butachlor-degrading bacteria exhibit optimal activity around a neutral pH. For example, Bacillus cereus strain DC-1 showed the highest degradation efficiency at pH 7.0. mdpi.com The degradation rate tends to decrease in more acidic or alkaline conditions. mdpi.com

Temperature: The optimal temperature for butachlor degradation by many isolated strains is typically between 30°C and 40°C. Bacillus cereus DC-1, for instance, has an optimal degradation temperature of 35°C. mdpi.com While degradation can occur at lower or higher temperatures, the rate is often significantly reduced. mdpi.com

Inoculum Size: A larger initial population of degrading microorganisms generally leads to a faster degradation rate.

Moisture Regimes: Soil moisture content is a critical factor, as it affects microbial activity and the availability of the herbicide to the microorganisms.

Carbon Dioxide Levels: Elevated CO2 levels can potentially influence soil microbial communities and their degradation activities, although this is a less commonly studied factor.

Abiotic Transformation Processes

In addition to microbial biodegradation, abiotic processes, particularly photochemical degradation, play a role in the transformation of butachlor in the environment. researchgate.net

Photochemical Degradation: Butachlor is susceptible to degradation when exposed to sunlight, especially in aquatic environments. researchgate.netresearchgate.net The rate of this photodegradation is significantly influenced by temperature; higher temperatures accelerate the breakdown of the herbicide under UV light. researchgate.net Studies have shown that the half-life of butachlor decreases dramatically as the temperature increases. For example, at 20°C the half-life under UV radiation was 175 hours, while at 50°C it was only 5.8 hours. researchgate.net The degradation follows first-order kinetics, and the process can be influenced by the presence of other substances in the water. researchgate.netuc.pt

Persistence and Dissipation Kinetics in Environmental Compartments

The persistence of butachlor and its transformation products in the environment is a key factor in assessing their potential long-term impact. This is often quantified by their half-life, which is the time it takes for half of the initial amount of the substance to degrade.

The half-life of butachlor varies significantly depending on the environmental compartment. In non-sterile soil, its half-life can range from 2.67 to 29.79 days. researchgate.netresearchgate.net Studies have shown that under field conditions, the half-life of butachlor in rice soil can be between 15.2 and 19.29 days, while under laboratory conditions, it can extend to between 25.94 and 29.79 days. nih.gov Another study reported a half-life of 1.6 to 29 days for butachlor. nih.gov In aquatic environments, the dissipation of butachlor is generally more rapid. For instance, in field water, its half-life has been reported to be between 1.65 and 2.48 days. bioline.org.br In water-sediment systems, the half-life of butachlor is approximately 1.11 to 1.2 days, as it tends to adsorb to sediment and suspended solids. bioline.org.br

The degradation of butachlor can be influenced by microbial activity. For example, the bacterium Bacillus altitudinis strain A16 has been shown to degrade 90% of a 50 mg/L butachlor solution in 5 days, with a calculated half-life of 34.65 hours. nih.gov Similarly, a strain of Pseudomonas aeruginosa demonstrated the ability to dissipate butachlor in a liquid medium with a half-life of 1.38 days. ut.ac.ir

Table 1: Environmental Half-Life of Butachlor

| System | Condition | Half-Life (days) | Reference |

|---|---|---|---|

| Soil | Non-sterile | 2.67 - 29.79 | researchgate.netresearchgate.net |

| Soil | Field (Rice) | 15.2 - 19.29 | nih.gov |

| Soil | Laboratory | 25.94 - 29.79 | nih.gov |

| Soil | General | 1.6 - 29 | nih.gov |

| Aquatic | Field Water | 1.65 - 2.48 | bioline.org.br |

| Aquatic | Water-Sediment | 1.11 - 1.2 | bioline.org.br |

| Liquid Medium | Bacillus altitudinis | 1.44 (34.65 hours) | nih.gov |

| Liquid Medium | Pseudomonas aeruginosa | 1.38 | ut.ac.ir |

The rate at which butachlor dissipates in the environment is influenced by a multitude of factors. These include soil properties such as type, organic matter content, and pH, as well as climatic conditions like temperature and moisture. herts.ac.ukicm.edu.plnih.gov

Soil Type and Composition: The composition of the soil, particularly the content of clay and organic matter, plays a crucial role in the dissipation of butachlor. icm.edu.plresearchgate.net Butachlor adsorption is generally higher in soils with higher organic matter and clay content. researchgate.netscirp.org For example, one study found that the strongest sorption of butachlor was in a silty clay loam soil with the highest organic matter content. scirp.org The interaction between butachlor and soil components is primarily through adsorption by inorganic components like clay minerals and iron oxides, as well as soil organic matter. icm.edu.pl

Organic Matter: Soil organic matter is a key factor controlling the sorption, degradation, and persistence of pesticides. mdpi.com It has been identified as the predominant factor influencing butachlor adsorption. icm.edu.plscirp.org Higher organic matter content generally leads to increased adsorption, which can reduce the bioavailability of the herbicide for degradation and transport. scirp.orgmdpi.com The addition of organic amendments, such as decomposed cow manure, has been shown to accelerate butachlor degradation. nih.gov

Climatic Conditions: Temperature and moisture are significant climatic factors affecting butachlor dissipation. Higher temperatures and moisture levels can lead to faster degradation. cabidigitallibrary.org For instance, butachlor has been observed to degrade more rapidly in waterlogged soil conditions. nih.gov The dissipation of flufenacet, a related herbicide, was found to be influenced by soil moisture, with faster dissipation under field capacity moisture than submerged conditions in some soil types. researchgate.net

Microbial Activity: Microbial degradation is a major pathway for the dissipation of butachlor from soils. nih.gov The presence of specific microbial populations capable of degrading butachlor can significantly accelerate its removal from the environment. nih.govut.ac.ir Soil conditions that favor microbial activity, such as optimal pH (around 6.5-7.5) and the presence of organic matter, can enhance the biodegradation of chloroacetanilide herbicides.

Environmental Mobility and Leaching Potential of Butachlor ESA

The mobility of Butachlor ESA and its parent compound in the soil determines their potential to move from the application site and contaminate water resources. This is governed by processes of adsorption, desorption, leaching, and runoff.

The adsorption and desorption behavior of butachlor in soil is a primary determinant of its mobility. Butachlor is a non-ionic herbicide, and its interaction with soil is largely governed by its affinity for soil organic matter and clay particles. icm.edu.plscirp.org

Studies have consistently shown that soil organic matter is the most influential factor in butachlor adsorption. icm.edu.plscirp.org A strong positive correlation exists between organic carbon content and the adsorption of butachlor. scirp.org Clay content also plays a significant role, with higher clay content generally leading to greater adsorption. researchgate.netscirp.org The Freundlich adsorption model has been found to accurately describe the adsorption of butachlor in various soils. icm.edu.plresearchgate.net

The adsorption of butachlor is generally considered weak to moderate, which suggests a certain degree of mobility. scirp.org The distribution coefficient (Kd), a measure of adsorption, has been reported to range from 5.05 to 29.07 in different soil types, with higher values indicating stronger adsorption. scirp.org The organic carbon-water (B12546825) partitioning coefficient (Koc) for butachlor is estimated to be around 700, suggesting low mobility in soil. bioline.org.br However, transformation products like Butachlor ESA are expected to be more mobile due to their higher water solubility. nih.gov

Leaching is the process by which pesticides are transported downwards through the soil profile with percolating water, potentially reaching groundwater. nih.gov The leaching potential of a pesticide is inversely related to its adsorption to soil particles. uliege.be

While butachlor itself has low to moderate mobility, its degradation products, such as ethanesulfonic acid (ESA) metabolites, are often more water-soluble and less strongly adsorbed to soil, making them more prone to leaching. nih.govresearchgate.net Studies on other chloroacetanilide herbicides like metolachlor (B1676510) and alachlor (B1666766) have shown that their ESA metabolites are detected in groundwater more frequently and at higher concentrations than the parent compounds. researchgate.net These ESA metabolites can be transported deep into the soil profile, reaching depths of 75-90 cm, whereas the parent herbicides are often not detected at these depths. researchgate.net

The vertical movement of herbicides through the soil is influenced by factors such as soil texture, organic matter content, and the amount of rainfall or irrigation. nih.gov Although butachlor is not generally expected to leach to groundwater, the formation of more mobile metabolites like Butachlor ESA increases the risk of groundwater contamination. herts.ac.ukmdpi.com

Runoff is a significant pathway for the transport of pesticides from agricultural fields to adjacent surface water bodies. mdpi.commdpi.comresearchgate.net This process is particularly relevant for herbicides applied to the soil surface. Butachlor can be transported to surface waters through runoff and leaching, leading to its presence in aquatic ecosystems. mdpi.com

The amount of herbicide lost through runoff depends on the timing and intensity of rainfall events following application, as well as the slope of the land and soil characteristics. researchgate.net Studies have shown that a significant portion of herbicide transport to surface waters can be attributed to overland runoff. researchgate.net Butachlor residues have been detected in various water bodies, indicating its transport from treated fields. researchgate.netmdpi.com For instance, in Korea, butachlor concentrations ranging from 0.212 to 8.78 μg/L have been found in major rivers and nearby agricultural areas. mdpi.com The presence of butachlor in surface water highlights the importance of runoff as a transport mechanism. mdpi.com

Bioaccumulation and Bioconcentration in Biota

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides, in an organism. It occurs when the organism absorbs a substance at a rate faster than that at which the substance is lost. The primary focus in this section is on the parent compound, butachlor, due to the limited available data on its ethane sulfonic acid (ESA) metabolite. Butachlor has a high octanol-water partition coefficient (log Kow = 4.5), suggesting a potential for bioaccumulation in organisms. researchgate.net

Research has demonstrated that the herbicide butachlor can accumulate in the tissues of aquatic organisms. ijaah.ir Studies on juvenile Chinese mitten crabs (Eriocheir sinensis) have shown tissue-specific accumulation of butachlor, with the highest concentrations found in the gills, followed by the hepatopancreas and then the muscles.

A notable study on zebrafish (Danio rerio) investigated the bioaccumulation of butachlor in the liver after exposure to sub-lethal concentrations for 30 days. ijaah.ir The results indicated that butachlor can accumulate in the liver tissues of zebrafish even at low concentrations. ijaah.irijaah.ir The amount of butachlor residue found in the liver increased with both the concentration of the toxin in the water and the duration of the exposure. ijaah.ir On days 15 and 30 of the study, the highest accumulation of butachlor in the liver was observed in the group exposed to an intermediate concentration (60% of LC50-96h), followed by the highest and lowest concentration groups. ijaah.irijaah.ir

The accumulation of butachlor in zebrafish liver is detailed in the table below.

Table 1: Butachlor Residue in Zebrafish (Danio rerio) Liver (µg/g)

| Treatment Group (as % of LC50-96h*) | Day 0 | Day 15 | Day 30 |

|---|---|---|---|

| Control | 0 | 0 | 0 |

| T1 (40%) | 0 | 0.009 | 0.013 |

| T2 (60%) | 0 | 0.021 | 0.032 |

| T3 (80%) | 0 | 0.014 | 0.025 |

LC50-96h: Lethal concentration for 50% of the test animals after 96 hours of exposure. Source: Arayesh et al., 2021. ijaah.irijaah.irresearchgate.netijaah.ir

Some aquatic plants have also been studied for their interaction with butachlor. In a 15-day experiment, various aquatic plants were shown to reduce butachlor residuals from the culture medium, suggesting uptake and assimilation by the plants. researchgate.netnih.gov For instance, Myriophyllum aquaticum was found to be tolerant to butachlor and exhibited growth even when exposed to it. nih.gov

The potential for butachlor to bioaccumulate in terrestrial organisms has been evaluated, particularly in the context of agricultural use. iosrjournals.org The herbicide can be absorbed by plants from the soil and translocated to various plant parts, including the leaves. iosrjournals.orgblazingprojects.com

A study evaluated the bioaccumulation of butachlor in the leaves of bean plants (Phaseolus vulgaris) six weeks after the herbicide was applied at pre-emergence. iosrjournals.org The results showed that butachlor was absorbed by the plants and accumulated in the leaves. blazingprojects.comfreeresearchproject.com.ng The concentration of the herbicide residue in the leaves was found to increase with higher application rates. iosrjournals.org

The levels of butachlor bioaccumulation in bean leaves at different application rates are presented in the table below.

Table 2: Bioaccumulation of Butachlor in Bean (Phaseolus vulgaris) Leaves

| Butachlor Application Rate | Bioaccumulated Residue in Leaves (ppm) |

|---|---|

| 2.6 kg a.i./ha (Recommended Rate) | 0.10 |

| 2.9 kg a.i./ha | 0.13 |

| 3.2 kg a.i./ha | 0.20 |

a.i./ha: active ingredient per hectare Source: Enefe, 2018; Blazingprojects, 2023. iosrjournals.orgblazingprojects.comfreeresearchproject.com.ng

This study highlights that exceeding the recommended application rate can lead to elevated levels of butachlor in crops. iosrjournals.org Further investigation into the consumption of these contaminated bean leaves by rabbits was conducted to assess the risk of secondary transfer through the food chain. blazingprojects.comfreeresearchproject.com.ng

V. Advanced Analytical Methodologies for Environmental Monitoring and Research

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

Effective monitoring of Butachlor (B1668075) ESA sodium salt in the environment necessitates efficient extraction from complex matrices such as water, soil, and biological tissues. The choice of sample preparation protocol is critical to remove interferences and concentrate the analyte to detectable levels.

For aqueous samples, Solid-Phase Extraction (SPE) is a widely adopted technique. It involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. This method is effective for concentrating polar compounds like Butachlor ESA from large volumes of water. nemi.gov

A variation of this technique, solvent-assisted dispersive solid-phase extraction , has also been successfully applied for the trace monitoring of butachlor in water samples. This method involves dispersing a sorbent in the aqueous sample to maximize the interaction surface, followed by centrifugation and dissolution of the analyte-containing sediment phase in a suitable solvent for analysis. nih.gov

For soil and sediment samples, extraction is typically performed using organic solvents. A common method involves extraction with a mixture of acetone (B3395972) and a light petroleum distillate. semanticscholar.org Given the complexity of the soil matrix, a clean-up step is often required to remove co-extracted interfering substances before instrumental analysis.

The following table summarizes common extraction methods for butachlor and its metabolites from different environmental matrices:

| Environmental Matrix | Extraction Technique | Key Parameters | Reference |

| Water | Solid-Phase Extraction (SPE) | Use of nonporous graphitized carbon cartridges; elution with methanol (B129727) containing ammonium (B1175870) acetate. | nemi.gov |

| Water & Urine | Solvent-Assisted Dispersive Solid-Phase Extraction | Sorbent: benzophenone; disperser solvent: ethanol; pH: 7.0. | nih.gov |

| Soil | Solvent Extraction | Extraction with acetone + light petroleum distillate. | semanticscholar.org |

Chromatographic and Spectrometric Techniques for Detection and Quantification

Following sample preparation, a combination of chromatographic separation and spectrometric detection is employed for the precise identification and quantification of Butachlor ESA sodium salt.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile organic compounds. While this compound itself is a polar and non-volatile compound, GC-MS is instrumental in identifying less polar degradation products of the parent butachlor compound. epa.govmdpi.comnih.gov Through analysis of the mass spectra of metabolites, researchers can piece together the degradation pathway of butachlor in various environmental compartments. mdpi.comnih.gov For instance, GC-MS has been used to identify metabolites of butachlor produced by bacterial degradation, providing insights into the biochemical pathways involved. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

For the direct analysis of polar metabolites like this compound, liquid chromatography-mass spectrometry (LC-MS) and its more sensitive counterpart, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice. epa.govthermofisher.com These techniques are well-suited for analyzing compounds that are not amenable to GC without derivatization.

U.S. Environmental Protection Agency (EPA) Method 535, for example, outlines the use of LC-MS/MS for the determination of chloroacetanilide and other acetamide (B32628) herbicide degradates, including ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, in drinking water. thermofisher.comsciex.com In this method, Butachlor ESA is often used as an internal standard to ensure the accuracy and precision of the analysis. thermofisher.comsciex.com The high selectivity and sensitivity of LC-MS/MS allow for the detection of these polar metabolites at very low concentrations. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) and Non-Target Screening for Novel Transformation Products

The following table provides an overview of the chromatographic and spectrometric techniques used for Butachlor ESA and related compounds:

| Technique | Analyte Type | Application | Key Advantages | Reference |

| GC-MS | Less polar butachlor metabolites | Identification of degradation products. | High separation efficiency for volatile compounds. | mdpi.comnih.gov |

| LC-MS/MS | Polar metabolites (e.g., Butachlor ESA) | Quantification in aqueous samples. | High sensitivity and selectivity for polar compounds. | thermofisher.comsciex.com |

| HRMS | Novel transformation products | Non-target screening and identification of unknown metabolites. | High mass accuracy for confident formula assignment. | nih.govresearchgate.net |

Isotopic Labeling and Compound-Specific Isotope Analysis (CSIA) for Degradation Pathway Elucidation

To gain a deeper understanding of the degradation mechanisms of butachlor and the formation of Butachlor ESA, advanced isotopic techniques are employed.

Isotopic labeling is a powerful technique used to trace the path of an atom or a group of atoms through a chemical or biological process. wikipedia.org By introducing a stable or radioactive isotope into the butachlor molecule, researchers can follow its transformation and definitively identify the resulting degradation products, including Butachlor ESA.

Compound-Specific Isotope Analysis (CSIA) measures the natural variation in the stable isotopic ratios (e.g., ¹³C/¹²C) of a specific compound. cpeo.orgmicrobe.com Degradation processes often lead to a predictable change in these isotopic ratios, a phenomenon known as isotopic fractionation. microbe.com By analyzing the isotopic signature of the remaining butachlor and its transformation products, CSIA can provide evidence of biodegradation and help to distinguish between different degradation pathways. researchgate.netenviro.wikiitrcweb.org This technique has been successfully applied to assess the degradation of chloroacetanilide herbicides in environmental systems. researchgate.net

Development and Validation of Analytical Standards and Reference Materials

The accuracy and reliability of any analytical measurement depend on the availability of high-quality analytical standards and reference materials. For the quantification of this compound, certified analytical standards are essential for instrument calibration and method validation. sigmaaldrich.com

Furthermore, the use of isotopically labeled internal standards is crucial for accurate quantification, especially when dealing with complex environmental matrices. D9-Butachlor ESA sodium salt , a deuterated form of the analyte, serves as an ideal internal standard. impurity.comhpc-standards.com Because it has a higher mass than the native compound but exhibits nearly identical chemical and physical properties, it can be added to a sample at the beginning of the analytical process to correct for any losses that may occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.

The availability of these well-characterized reference materials from commercial suppliers is fundamental to the development of robust and validated analytical methods for monitoring this compound in the environment. sigmaaldrich.comimpurity.comhpc-standards.com

Biomonitoring Techniques for Assessing Environmental Exposure and Effects

Biomonitoring provides a crucial method for evaluating the environmental exposure and subsequent biological effects of chemical compounds by measuring the substance or its metabolites in biological specimens. In the context of this compound, biomonitoring efforts primarily focus on the parent compound, butachlor, and its accumulation in various organisms, which serve as bioindicators of environmental contamination. The presence of butachlor in these organisms implies the potential for metabolic transformation into derivatives such as butachlor ethanesulfonic acid (ESA).

Organisms living in environments susceptible to agricultural runoff, such as paddy fields and adjacent aquatic ecosystems, are frequently utilized for biomonitoring studies. These studies typically involve the collection of biological samples and subsequent analysis to quantify the concentration of the target compound. Advanced analytical techniques are essential for detecting and quantifying trace levels of these compounds in complex biological matrices. nih.govmdpi.com

Bioaccumulation in Aquatic Vertebrates

Zebrafish (Danio rerio) have been used as a model organism to study the bioaccumulation of butachlor. Research investigating the impact of sublethal concentrations of butachlor demonstrated that the herbicide accumulates in the liver tissue. In one study, zebrafish were exposed to different concentrations of butachlor for 30 days, and the residue in the liver was measured using gas chromatography (GC). ijaah.irijaah.ir The results indicated a direct relationship between the exposure concentration and the amount of butachlor accumulated in the liver tissue, highlighting the potential for this compound to enter the aquatic food web. ijaah.ir

The study measured the bioaccumulation on days 15 and 30. The findings underscore that butachlor can accumulate in fish tissues even at low environmental concentrations, which poses a potential risk to both the aquatic ecosystem and human health through fish consumption. ijaah.irijaah.ir

Table 1: Bioaccumulation of Butachlor in Zebrafish (Danio rerio) Liver Tissue

| Treatment Group (Concentration relative to LC50-96h) | Butachlor Residue in Liver (µg/g) - Day 15 | Butachlor Residue in Liver (µg/g) - Day 30 |

|---|---|---|

| Control (C) | 0.00 | 0.00 |

| T1 (40%) | 0.18 | 0.21 |

| T2 (60%) | 0.32 | 0.35 |

| T3 (80%) | 0.24 | 0.29 |

Other studies have noted the high toxicity of butachlor to various fish species, including marine flatfish and several species of catfish, observing significant histological damage in the gills, liver, and kidneys. researchgate.net Such research indicates that fish are sensitive bioindicators for butachlor contamination.

Biomonitoring Using Aquatic Plants

Aquatic plants are also valuable bioindicators for herbicide contamination. Their stationary nature makes them suitable for monitoring localized pollution. A study on four common aquatic plant species—Hydrilla verticillata, Ceratophyllum demersum, Potamogeton maackianus, and Myriophyllum aquaticum—investigated their tolerance to and effect on butachlor concentrations in water. mdpi.com

The research found that after a 15-day period, all four plant species helped reduce the concentration of butachlor in the surrounding water compared to controls without plants. This suggests that these plants not only indicate the presence of the herbicide but may also play a role in its phytoremediation. The study identified Myriophyllum aquaticum as a butachlor-tolerant species and Potamogeton maackianus as a butachlor-sensitive species, demonstrating that different plants can be used to assess varying levels of contamination. mdpi.com

Table 2: Residual Butachlor Concentration in Culture Medium with Aquatic Plants after 15 Days

| Aquatic Plant Species | Initial Butachlor Conc. (mg/L) | Final Butachlor Conc. (mg/L) |

|---|---|---|

| Hydrilla verticillata | 0.5 | 0.08 |

| 1.0 | 0.15 | |

| 2.0 | 0.31 | |

| Ceratophyllum demersum | 0.5 | 0.13 |

| 1.0 | 0.27 | |

| 2.0 | 0.48 | |

| Potamogeton maackianus | 0.5 | 0.09 |

| 1.0 | 0.17 | |

| 2.0 | 0.35 | |

| Myriophyllum aquaticum | 0.5 | 0.14 |

| 1.0 | 0.29 | |

| 2.0 | 0.51 | |

| No Plant (Control) | 0.5 | 0.21 |

| 1.0 | 0.43 | |

| 2.0 | 0.79 |

Analytical Techniques for Biological Matrices

The determination of butachlor and its metabolites, such as Butachlor ESA, in biological samples necessitates sophisticated analytical methodologies due to the complexity of the matrices (e.g., tissues, fluids) and the typically low concentrations of the analytes. nih.govmdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing chloroacetanilide herbicides and their ESA and oxanilic acid (OA) degradation products. researchgate.net This technique offers high sensitivity and selectivity, allowing for the accurate quantification of these compounds in a single analysis. nih.govresearchgate.net The process generally involves an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the biological matrix, followed by chromatographic separation and mass spectrometric detection. mdpi.comresearchgate.net For the analysis of ESA degradates, the negative ion mode is typically used in mass spectrometry. researchgate.net While much of the literature details methods for water analysis, these principles are directly applicable to prepared biological extracts.

Vi. Environmental Risk Assessment and Remediation Strategies

Comprehensive Environmental Risk Evaluation Frameworks

Environmental risk assessment for pesticides like butachlor (B1668075) and its metabolites is a structured process to evaluate the likelihood of adverse ecological effects from exposure to these chemicals. epa.gov This framework typically involves problem formulation, exposure and effects characterization, and risk characterization.

Ecological Risk Characterization (e.g., Toxicity Quotients (TQchem))

Ecological risk characterization integrates exposure and ecotoxicological effects data to estimate the potential for environmental harm. A common method for this is the calculation of a Risk Quotient (RQ), also referred to as a Toxicity Quotient (TQchem). chemsafetypro.comepa.gov The RQ is a ratio of the Predicted Environmental Concentration (PEC) to a relevant ecotoxicological endpoint, such as the No-Observed-Effect Concentration (NOEC) or the concentration lethal to 50% of a test population (LC50). chemsafetypro.comepa.gov

Risk Quotient (RQ) = Predicted Environmental Concentration (PEC) / Ecotoxicological Endpoint

A higher RQ value indicates a greater potential risk to non-target organisms. Regulatory bodies often establish Levels of Concern (LOCs), which are RQ thresholds that, if exceeded, may trigger further investigation or regulatory action. chemsafetypro.comepa.gov

Table 1: Illustrative Ecotoxicity Data for Butachlor (Note: This table is for the parent compound butachlor, as specific data for Butachlor ESA sodium salt is limited.)

| Organism | Endpoint | Value (µg/L) |

|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | 250 |

| Daphnia magna (Water Flea) | 48-hr EC50 | 2,400 |

Integration of Persistence and Exposure in Eco-Efficiency Index

The eco-efficiency index is a tool used to evaluate the sustainability of agricultural practices by relating agricultural productivity to environmental impacts. nih.govresearchgate.netnih.gov For pesticides, this index would incorporate measures of their persistence in the environment and the potential for exposure of non-target organisms, alongside their effectiveness in pest control. nih.gov

Key parameters for integrating persistence and exposure include:

Persistence: Measured by the half-life (DT50) of the compound in soil and water. Butachlor can be moderately persistent in some soil conditions. herts.ac.uk

Mobility: Determined by its potential to leach into groundwater or move via surface runoff, often indicated by its soil sorption coefficient (Koc).

Bioaccumulation Potential: The tendency of a chemical to accumulate in organisms, which is related to its octanol-water partition coefficient (Kow).

Specific data on the persistence and mobility of this compound are required to accurately integrate it into an eco-efficiency index. Generally, ESA metabolites of chloroacetanilide herbicides are known to be more mobile and persistent in water than the parent compounds. The development of a comprehensive eco-efficiency index for butachlor would necessitate the inclusion of data on its major metabolites.

Strategies for Environmental Mitigation and Management of Butachlor and its Metabolites

Effective mitigation and management strategies are crucial to minimize the environmental impact of butachlor and its degradation products.

Judicious Use Practices and Guidelines

Adhering to best practices in pesticide application can significantly reduce environmental contamination:

Application Timing and Rate: Applying butachlor at the recommended rates and timings for the target weeds and crop stage minimizes the amount of active ingredient entering the environment.

Buffer Zones: Establishing vegetated buffer strips around treated fields can help intercept runoff and reduce the amount of herbicide reaching aquatic ecosystems.

Integrated Pest Management (IPM): Incorporating IPM strategies, such as crop rotation, mechanical weeding, and biological control, can reduce the reliance on chemical herbicides like butachlor. nih.gov

The Food and Agriculture Organization (FAO) provides specifications for butachlor formulations to ensure quality and minimize impurities that could have adverse environmental effects. fao.org

Waste Treatment and Disposal Considerations

Proper disposal of unused butachlor and its containers is essential to prevent environmental contamination. orst.edu Guidelines for the disposal of small quantities of unused pesticides often recommend incineration as a method of choice for compounds like butachlor, which is an analog of alachlor (B1666766). epa.gov It is crucial to follow the "Storage and Disposal" instructions on the product label. orst.edu Unwanted pesticides should be treated as household hazardous waste and taken to designated collection sites. orst.edu Rinsing empty containers and applying the rinsate to the treated field prevents the direct disposal of concentrated pesticide residues. orst.edu

Bioremediation Technologies for Contaminated Environments

Bioremediation utilizes microorganisms to break down environmental pollutants into less toxic substances. nih.gov This approach is a promising and environmentally friendly strategy for cleaning up butachlor-contaminated soil and water. sci-hub.senih.gov

Several bacterial strains have been identified that can degrade butachlor, often using it as a source of carbon and energy. nih.govmdpi.commdpi.com

Table 2: Examples of Butachlor-Degrading Microorganisms

| Microorganism | Degradation Efficiency | Reference |

|---|---|---|

| Bacillus altitudinis strain A16 | Degraded 90% of 50 mg/L butachlor in 5 days. | nih.gov |

| Bacillus cereus strain DC-1 | Degraded over 80% of 100 mg/L butachlor within 12 hours. | mdpi.com |

| Pseudomonas sp. | Showed effective butachlor degradation in liquid media. | dthujs.vn |

The degradation of butachlor by these microorganisms involves a series of metabolic reactions, leading to the formation of various intermediate metabolites before mineralization. nih.gov While the bioremediation of the parent compound butachlor has been a focus of research, specific studies on the microbial degradation of this compound are limited. However, the bioremediation of chloroacetanilide herbicides and their metabolites is an active area of research. frontiersin.orgmdpi.com

Phytoremediation, the use of plants to clean up contaminated environments, is another potential strategy. epa.govawsjournal.org Plants can take up, accumulate, and degrade contaminants. The effectiveness of phytoremediation depends on the plant species and the specific characteristics of the contaminant. awsjournal.org Research has shown that plant growth can enhance the degradation of butachlor in the soil rhizosphere. sci-hub.se

Application of Isolated Microbial Strains for Enhanced Degradation

The biodegradation of butachlor, a critical process in its environmental fate, is primarily driven by microbial activity. Numerous studies have focused on isolating and characterizing specific microbial strains capable of utilizing butachlor as a source of carbon and energy, thus breaking it down into less harmful substances. The degradation of the parent compound is a crucial step in preventing the formation of persistent metabolites like Butachlor ESA.

Several bacterial strains have demonstrated significant potential for butachlor degradation. For instance, strains of Pseudomonas sp. have been shown to effectively degrade butachlor in liquid media and soil. dthujs.vn In one study, bioaugmentation with Pseudomonas sp. But1 and Pseudomonas sp. But2 increased butachlor degradation in soil by approximately 35.0% and 40.0%, respectively, compared to the degradation by native microorganisms alone. dthujs.vn Similarly, Stenotrophomonas acidaminiphila strain JS-1 achieved complete degradation of butachlor in bioaugmented soil within 20 days. dthujs.vn Other notable bacterial isolates include Catellibacterium caeni sp. nov DCA-1, which removed between 57.2% and 90.4% of butachlor from different soil types within 5 days, and Bacillus cereus strain DC-1, which degraded over 80% of butachlor within 12 hours under optimal conditions. fao.orgmdpi.comnih.gov Fungi have also been identified for their degradative capabilities.

The efficiency of these isolated strains varies based on the species, environmental conditions (pH, temperature), and the initial concentration of the herbicide. fao.orgmdpi.com These microorganisms represent a promising avenue for developing targeted bioremediation technologies for sites contaminated with butachlor.

Table 1: Selected Microbial Strains with Demonstrated Butachlor Degradation Capability

| Microbial Strain | Degradation Efficiency | Time Frame | Reference |

| Bacillus cereus DC-1 | >80% of 100 mg·L⁻¹ | 12 hours | mdpi.comnih.gov |

| Bacillus altitudinis A16 | 90% of 50 mg·L⁻¹ | 5 days | nih.govnih.gov |

| Catellibacterium caeni sp. nov DCA-1 | 81.2% of 50 mg·L⁻¹ | 84 hours | mdpi.comnih.gov |

| Pseudomonas aeruginosa B2 | 90% of 0.1 mL | 120 hours | hibiscuspublisher.com |

| Pseudomonas sp. But2 | ~40% increase over native soil microbes | 30 days | dthujs.vn |

| Rhodococcus sp. T3-1 | 100% of 100 mg·L⁻¹ | 6 days | mdpi.comnih.gov |

Advanced Bioremediation Approaches (e.g., Bioaugmentation, Biostimulation, Acclimated Sludge)

Beyond the application of single microbial strains, advanced bioremediation strategies aim to optimize the conditions for microbial degradation in contaminated environments. These approaches are critical for the in-situ cleanup of butachlor and its metabolites.

Bioaugmentation : This process involves introducing specific, highly effective microbial strains or consortia into a contaminated site to enhance the degradation of target pollutants. Studies have shown that inoculating soil with butachlor-degrading bacteria like Catellibacterium caeni DCA-1 or Pseudomonas sp. significantly accelerates herbicide removal compared to non-augmented soils. dthujs.vnfao.org A combination of bioaugmentation with mung bean cultivation resulted in the complete removal of butachlor from soil within 30 days, whereas non-sterilized soil alone only showed 58.3% dissipation. dthujs.vn

Biostimulation : This technique focuses on stimulating the growth and activity of indigenous microbial populations capable of degrading the contaminant. This is often achieved by adding nutrients, electron acceptors, or other growth-limiting substances. The cultivation of plants, such as mung bean (Vigna radiata), is a form of biostimulation where root exudates can enhance the growth and activity of rhizospheric bacteria, thereby promoting butachlor degradation. dthujs.vn

Acclimated Sludge : Using microbial communities from environments with a history of exposure to specific contaminants can be highly effective. Acclimated anaerobic sludge has been shown to degrade several chloroacetamide herbicides, including butachlor. nih.govresearchgate.net During the acclimation process, the microbial community composition shifts to favor genera with a high degradation capacity, such as Sporomusa, Dechloromonas, and Methanobacterium. nih.gov Such acclimated sludge can be used in bioreactors to treat wastewater containing butachlor and related compounds. nih.govfrontiersin.org

Phytoremediation Potential Using Aquatic Plants

Phytoremediation is an environmentally friendly and cost-effective technology that uses plants to remove, degrade, or contain environmental contaminants. sci-hub.se Several aquatic plants have been investigated for their ability to tolerate and remediate butachlor from contaminated water. This is particularly relevant for mitigating runoff from agricultural fields into adjacent water bodies.

A study investigating four common aquatic plants found that their presence significantly reduced butachlor residuals in the culture medium after 15 days compared to controls without plants. researchgate.netnih.govmdpi.com The plants demonstrated varying levels of tolerance and removal efficiency. Myriophyllum aquaticum was identified as a butachlor-tolerant species, exhibiting higher growth rates in the presence of the herbicide. researchgate.netnih.govmdpi.com In contrast, Potamogeton maackianus was found to be sensitive to butachlor. researchgate.netnih.govmdpi.com Other research has pointed to the potential of plants like Acorus calamus for butachlor remediation. sci-hub.se The mechanism of removal can involve plant uptake, metabolism, and the stimulation of microbial degradation in the root zone. mdpi.com

Table 2: Phytoremediation of Butachlor by Aquatic Plants

| Aquatic Plant Species | Observation | Tolerance Level | Reference |

| Myriophyllum aquaticum | Exhibited higher growth rates in the presence of butachlor. | Tolerant | researchgate.netnih.govmdpi.com |

| Potamogeton maackianus | Growth was significantly inhibited by butachlor. | Sensitive | researchgate.netnih.govmdpi.com |

| Hydrilla verticillata | Reduced butachlor residuals in water; growth negatively impacted. | Moderately Sensitive | researchgate.netnih.gov |

| Ceratophyllum demersum | Reduced butachlor residuals in water; growth negatively impacted. | Moderately Sensitive | researchgate.netnih.gov |

| Acorus calamus | Found to have greater degradation efficiency than other tested plants. | Effective | sci-hub.se |

Regulatory Frameworks and Water Quality Guidelines Pertaining to Butachlor and its Metabolites

To protect human health and the environment, regulatory bodies worldwide have established guidelines for the presence of pesticides and their metabolites in water. These frameworks, however, vary significantly between jurisdictions.

European Union : In the European Union, butachlor is not an approved active substance for use in plant protection products. europa.eu Consequently, a default Maximum Residue Level (MRL) of 0.01 mg/kg (or 10 µg/L) is applied for butachlor in food and feed commodities. europa.eu For drinking water, the EU Drinking Water Directive (recently revised as EU 2020/2184) sets a stringent parametric value for individual pesticides and their relevant metabolites at 0.1 µg/L, with a total pesticide concentration not to exceed 0.5 µg/L. tandfonline.comhse.ieanses.fr This limit is based on a precautionary principle rather than specific toxicological data for each compound. tandfonline.com The relevance of a metabolite is determined based on its potential for biological activity and whether it is found at concentrations above 0.1 µg/L. nerc.ac.uk

United States : The U.S. Environmental Protection Agency (EPA) sets legally enforceable standards, known as Maximum Contaminant Levels (MCLs), for various chemicals in drinking water. However, no federal MCL has been specifically established for butachlor or its ESA metabolite. The EPA uses modeled Estimated Drinking Water Concentrations (EDWCs) for risk assessment purposes; for chronic dietary risk assessment of butachlor, a water concentration of 9.5 ppb (µg/L) has been used in evaluations. govinfo.gov

World Health Organization (WHO) : The WHO develops health-based guideline values for pesticides in drinking water to be used as a basis for regulation and standard-setting worldwide. tandfonline.comnih.gov These values are derived from toxicological data. The WHO has not established a formal guideline value for butachlor in drinking water. hse.ie

Other Jurisdictions : National standards can vary. For example, Japan has set a uniform standard for butachlor in water at 300 µg/L. researchgate.net

The significant variation in regulatory limits highlights different philosophical approaches, with the EU adopting a precautionary, non-toxicologically based standard for drinking water, while others like the WHO and EPA derive values from health risk assessments. tandfonline.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Butachlor ESA sodium salt in environmental matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For example, validated protocols involve C18 reversed-phase columns with mobile phases like methanol/water (70:30 v/v) and electrospray ionization in negative mode . Calibration standards (e.g., 0.1–100 µg/mL) should match the sample matrix (e.g., soil, water) to minimize matrix effects. Quality control includes spiked recovery tests (70–120% recovery) and internal standards (e.g., isotopically labeled analogs) .

Q. How does this compound differ structurally and environmentally from its parent compound, Butachlor?

- Methodology : Structural differences can be confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). This compound is a sulfonic acid derivative of Butachlor, formed via microbial oxidative dealkylation. Environmental persistence studies show its higher water solubility (e.g., 250 mg/L vs. 20 mg/L for Butachlor) and lower log Kow (0.8 vs. 4.5), suggesting reduced bioaccumulation but greater groundwater mobility .

Q. What are the primary environmental pathways of this compound?

- Methodology : Use radiolabeled (e.g., ¹⁴C) this compound in microcosm studies to track degradation pathways. Key pathways include microbial hydrolysis (dominant in aerobic soils) and photolysis in surface waters. Adsorption studies using batch equilibrium methods (e.g., OECD Guideline 106) quantify its affinity for organic matter (Koc = 50–100 mL/g) .

Advanced Research Questions

Q. How can microbial degradation experiments for this compound be optimized in contaminated soils?

- Methodology : Isolate strains (e.g., Pseudomonas spp. or Bacillus spp.) from pre-exposed agricultural soils via enrichment culture techniques. Optimize degradation using response surface methodology (RSM) to test variables like pH (6–8), temperature (25–35°C), and nutrient amendments (e.g., 1% glucose). Monitor degradation kinetics via first-order models (half-life <10 days under optimal conditions) and proteomic analysis to identify key enzymes (e.g., amidases) .

Q. How can contradictory data on the toxicity of this compound across species be resolved?

- Methodology : Conduct comparative toxicity assays using standardized protocols (e.g., OECD 203 for fish, OECD 207 for earthworms). For example, LC₅₀ values vary between Clarias batrachus (96-h LC₅₀ = 8.2 mg/L) and Pila globosa (96-h LC₅₀ = 15.4 mg/L) due to differences in metabolic detoxification pathways. Use transcriptomic analysis (RNA-seq) to identify species-specific biomarkers (e.g., GST gene upregulation) .

Q. What challenges arise when extrapolating laboratory-based degradation rates to field conditions?

- Methodology : Address variability using mesocosm studies that simulate field parameters (e.g., fluctuating pH, temperature, and microbial diversity). For instance, lab studies report 90% degradation in 14 days, while field trials show 60% degradation in 30 days due to heterogeneous soil matrices. Use metagenomic sequencing to correlate degradation efficiency with microbial community shifts (e.g., Actinobacteria dominance) .

Methodological Considerations

- Data Contradiction Analysis : When conflicting toxicity or degradation data arise, perform meta-analyses with fixed/random effects models to identify moderating variables (e.g., pH, organic carbon). For example, this compound’s toxicity in fish is pH-dependent, with higher ionized forms exacerbating membrane permeability .

- Experimental Design : Use factorial designs (e.g., 2^k designs) to test interactions between variables like temperature, microbial inoculum density, and soil moisture. Replicate treatments (n ≥ 3) and include abiotic controls to distinguish biotic vs. abiotic degradation .

Key Data from Literature

| Parameter | Value/Description | Reference |

|---|---|---|

| CAS Number | 1173022-75-7 | |

| Water Solubility | 250 mg/L (25°C) | |

| Degradation Half-Life | 7–14 days (aerobic soil) | |

| LC₅₀ (96-h, C. batrachus) | 8.2 mg/L |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.